N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethoxyphenyl group, an ethoxyphenyl group, and a pyrazolopyrazinone core, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide typically involves multiple steps, starting from commercially available precursors. The process may include:
Formation of the pyrazolopyrazinone core: This step often involves the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Attachment of the ethoxyphenyl group: This can be achieved through nucleophilic substitution reactions, where the ethoxyphenyl group is introduced using suitable halides or sulfonates.
Introduction of the dimethoxyphenyl group: This step may involve the use of Friedel-Crafts acylation or alkylation reactions to attach the dimethoxyphenyl group to the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the compound to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the compound, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides, sulfonates, and other electrophiles or nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It may be studied for its potential biological activities, including antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: The compound could be investigated for its therapeutic potential, particularly in the development of new drugs targeting specific diseases.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide exerts its effects depends on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes or receptors: The compound may interact with specific enzymes or receptors, modulating their activity and leading to downstream effects.
Disruption of cellular processes: It may interfere with key cellular processes, such as DNA replication or protein synthesis, resulting in cytotoxic effects.
Modulation of signaling pathways: The compound could influence various signaling pathways, altering cellular responses and functions.
Comparison with Similar Compounds
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide can be compared to other similar compounds, such as:
4-Methoxyphenethylamine: This compound shares a similar phenethylamine structure but lacks the pyrazolopyrazinone core, resulting in different chemical and biological properties.
2-(4-Chlorophenyl)ethylamine: Another phenethylamine derivative, which includes a chlorophenyl group instead of the ethoxyphenyl group, leading to distinct reactivity and applications.
Properties
CAS No. |
941938-67-6 |
---|---|
Molecular Formula |
C26H28N4O5 |
Molecular Weight |
476.533 |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
InChI |
InChI=1S/C26H28N4O5/c1-4-35-20-8-6-19(7-9-20)21-16-22-26(32)29(13-14-30(22)28-21)17-25(31)27-12-11-18-5-10-23(33-2)24(15-18)34-3/h5-10,13-16H,4,11-12,17H2,1-3H3,(H,27,31) |
InChI Key |
AIQCLEIPWLMYCM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCCC4=CC(=C(C=C4)OC)OC |
solubility |
not available |
Origin of Product |
United States |
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